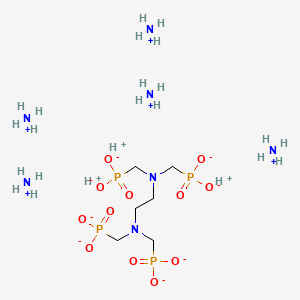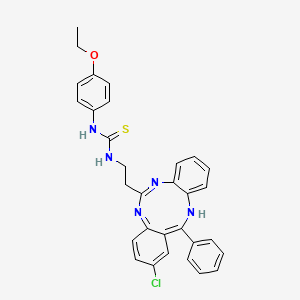
Hydrazinecarbothioamide, 2,2'-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable complexes with metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- typically involves the reaction of hydrazinecarbothioamide with 1,2-diphenyl-1,2-ethanedione in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydrazine derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. The specific pathways involved depend on the nature of the metal ion and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarbothioamide, 2,2’-(1-methyl-1,2-ethanediylidene)bis-
- Hydrazinecarbothioamide, 2,2’-(1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)-
Uniqueness
Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- is unique due to its specific substitution pattern and the presence of methoxyphenyl groups.
Propiedades
Número CAS |
124041-20-9 |
|---|---|
Fórmula molecular |
C32H32N6O2S2 |
Peso molecular |
596.8 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-3-[(E)-[(2E)-2-[(4-methoxyphenyl)methylcarbamothioylhydrazinylidene]-1,2-diphenylethylidene]amino]thiourea |
InChI |
InChI=1S/C32H32N6O2S2/c1-39-27-17-13-23(14-18-27)21-33-31(41)37-35-29(25-9-5-3-6-10-25)30(26-11-7-4-8-12-26)36-38-32(42)34-22-24-15-19-28(40-2)20-16-24/h3-20H,21-22H2,1-2H3,(H2,33,37,41)(H2,34,38,42)/b35-29+,36-30+ |
Clave InChI |
ZRUMNJIWLQURHX-ZRBLUKEISA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CNC(=S)N/N=C(/C(=N/NC(=S)NCC2=CC=C(C=C2)OC)/C3=CC=CC=C3)\C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=S)NN=C(C2=CC=CC=C2)C(=NNC(=S)NCC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




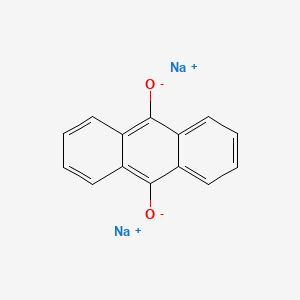


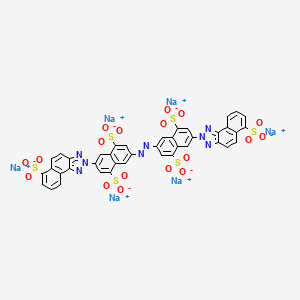

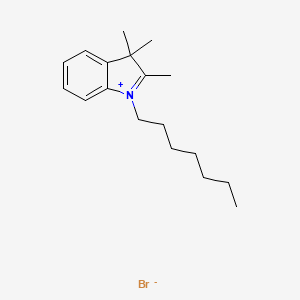


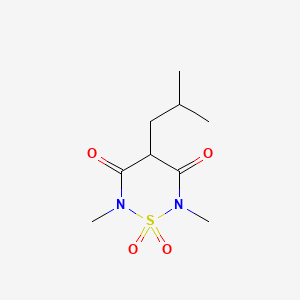
![N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12707726.png)
